
(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers studying stereochemistry and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry is achieved. Common synthetic routes may include:
Formation of the Epoxide Ring: The synthesis begins with the formation of the epoxide ring through an epoxidation reaction, often using reagents such as m-chloroperoxybenzoic acid (mCPBA) under controlled temperature conditions.
Amide Bond Formation: The next step involves the formation of the amide bond through a coupling reaction between an amine and a carboxylic acid derivative, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Center Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s complex structure and multiple chiral centers make it a valuable candidate for drug design and development, particularly in the study of stereochemistry and its effects on biological activity.
Pharmacology: Researchers may investigate the compound’s potential as a therapeutic agent, exploring its interactions with various biological targets and its pharmacokinetic properties.
Materials Science: The compound’s unique structural features could be utilized in the development of novel materials with specific properties, such as chirality-induced optical activity.
Wirkmechanismus
The mechanism of action of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide
- **(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide
Uniqueness
The uniqueness of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide lies in its intricate structure, which includes multiple chiral centers and functional groups This complexity allows for a high degree of selectivity in its interactions with biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology
Eigenschaften
Molekularformel |
C40H45N3O6 |
|---|---|
Molekulargewicht |
663.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[(2-naphthalen-2-ylacetyl)amino]propanoyl]amino]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C40H45N3O6/c1-26(2)20-33(37(45)40(3)25-49-40)42-39(47)35(22-27-10-6-5-7-11-27)43-38(46)34(23-28-15-18-32(48-4)19-16-28)41-36(44)24-29-14-17-30-12-8-9-13-31(30)21-29/h5-19,21,26,33-35H,20,22-25H2,1-4H3,(H,41,44)(H,42,47)(H,43,46)/t33-,34-,35-,40+/m0/s1 |
InChI-Schlüssel |
GSZQNUFPKJVERP-BHRDRLSISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


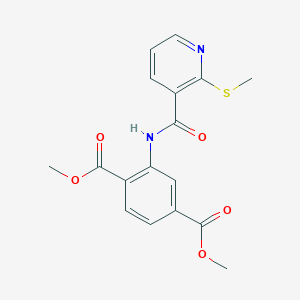
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
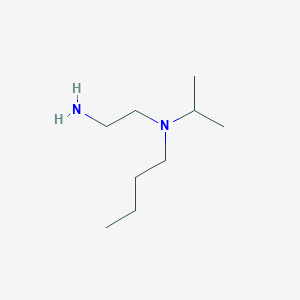
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
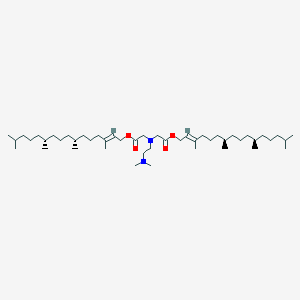
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
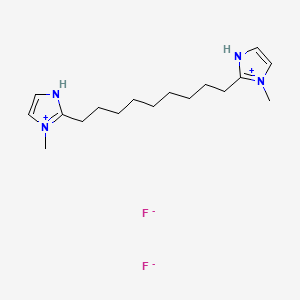
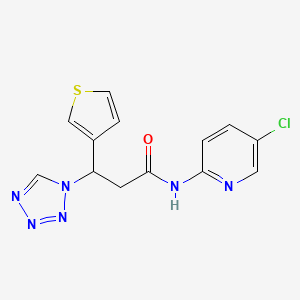
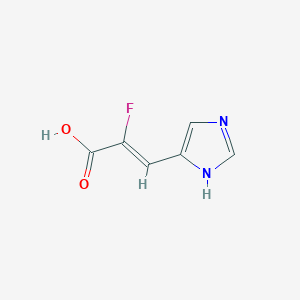
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)


